4-(4-chlorobenzyl)phthalazin-1(2H)-one is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol. The compound features a phthalazinone core, which is characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the 4-chlorobenzyl group enhances its chemical properties and potential biological activity. This compound is recognized for its role in pharmaceutical research, particularly as an impurity related to azelastine, a known antihistamine used for treating allergic conditions .
4-(4-Chlorobenzyl)phthalazin-1(2H)-one is an organic compound belonging to the class of phthalazinones. PubChem, a database of chemical information from the National Institutes of Health, provides a summary of the compound's structure, identifiers, and properties [].
Limited information is publicly available on the specific scientific research applications of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. However, scientific research involving phthalazinones often explores their potential biological activities []. This is because the core phthalazine structure is present in various natural products with interesting properties [].
These reactions are typically conducted in organic solvents and may require specific catalysts and controlled temperature and pressure conditions.
The biological activity of 4-(4-chlorobenzyl)phthalazin-1(2H)-one has been explored primarily in the context of its antifungal properties. Research indicates that derivatives of phthalazinone, including this compound, exhibit significant antifungal activity against various fungal strains. This activity is thought to arise from its ability to interact with specific biological targets within fungal cells, although detailed mechanisms remain to be fully elucidated .
The synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one typically involves the reaction of phthalazine with 4-chlorobenzyl chloride. This reaction can be optimized to achieve high yields and purity. The general procedure includes:
Alternative synthetic routes may involve functionalization of existing phthalazinone derivatives through nucleophilic substitution or other coupling reactions .
4-(4-chlorobenzyl)phthalazin-1(2H)-one has several applications:
Studies have indicated that 4-(4-chlorobenzyl)phthalazin-1(2H)-one interacts with specific molecular targets, potentially influencing cellular pathways related to inflammation and allergic responses. Its role as an impurity in azelastine formulations has prompted investigations into how it affects the pharmacokinetics and pharmacodynamics of the primary drug .
Several compounds share structural similarities with 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Notable comparisons include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Azelastine | Antihistamine with a similar core structure | Primarily used for allergy treatment |
Phthalazine Derivatives | Variants with different substituents on the phthalazine core | Diverse biological activities |
2-Methylphthalazin-1(2H)-one | Methyl group at position 2 instead of chlorobenzyl | Exhibits antifungal properties |
6-Chloro-1H-indazole-3-carbaldehyde | Indazole core with a chlorine substituent | Different pharmacological profile |
The uniqueness of 4-(4-chlorobenzyl)phthalazin-1(2H)-one lies in its specific combination of the phthalazinone structure and the chlorobenzyl group, which may impart distinct reactivity and biological activity compared to other similar compounds .
Irritant